molecular formula C12H8F4 B11881085 1,6-Bis(difluoromethyl)naphthalene

1,6-Bis(difluoromethyl)naphthalene

Cat. No.: B11881085
M. Wt: 228.18 g/mol
InChI Key: WWZOXDIAJNWQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at positions 1 and 6 are replaced by difluoromethyl groups

Preparation Methods

The synthesis of 1,6-Bis(difluoromethyl)naphthalene typically involves difluoromethylation reactions. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl groups .

Chemical Reactions Analysis

1,6-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups .

Scientific Research Applications

1,6-Bis(difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Bis(difluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the difluoromethyl groups. These groups can alter the compound’s reactivity and interaction with other molecules, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

1,6-Bis(difluoromethyl)naphthalene can be compared to other difluoromethylated naphthalene derivatives, such as 1,4-Bis(difluoromethyl)naphthalene and 2,6-Bis(difluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the difluoromethyl groups, which can lead to variations in their chemical properties and reactivity .

Biological Activity

1,6-Bis(difluoromethyl)naphthalene is a fluorinated naphthalene derivative known for its unique electronic properties and potential biological activities. The presence of difluoromethyl groups at the 1 and 6 positions enhances the compound's lipophilicity, influencing its interactions with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by:

  • Chemical Formula : C12H8F4
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 12329403

The difluoromethyl groups contribute to increased electron density and altered reactivity compared to non-fluorinated analogs, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds often exhibit distinct biological activities due to their electronic properties. The mechanisms through which this compound exerts its effects may include:

  • Interference with Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cellular functions, such as DNA gyrase in bacterial systems .
  • Binding Affinity Modulation : The presence of difluoromethyl groups can enhance binding affinities to various biomolecules, potentially altering the pharmacokinetic profiles of drugs.
  • Oxidative Stress Induction : Fluorinated naphthalenes may induce oxidative stress in cells, leading to apoptosis or necrosis in certain cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how variations in substitution patterns affect activity:

Compound NameStructure DescriptionBiological Activity
1,7-Bis(difluoromethyl)naphthaleneDifluoromethyl groups at positions 1 and 7Different enzyme inhibition profiles
2,6-Bis(difluoromethyl)naphthaleneDifluoromethyl groups at positions 2 and 6Altered reactivity patterns
Bis(trifluoromethyl)benzeneContains trifluoromethyl groups insteadHigher electron-withdrawing effect; distinct reactivity

The electronic effects imparted by fluorination are critical for enhancing lipophilicity and improving membrane permeability.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar naphthalene derivatives demonstrated that compounds with fluorinated substituents exhibited enhanced activity against Mycobacterium avium subsp. paratuberculosis. The most active derivatives showed two-fold higher efficacy than standard antibiotics like rifampicin .

Anticancer Activity

In vitro studies have indicated that fluorinated naphthalenes can induce apoptosis in various cancer cell lines. For instance, research on naphthalene diimide derivatives has shown potential as anticancer agents by stabilizing G-quadruplex DNA structures, which are implicated in telomere maintenance in cancer cells .

Toxicity Studies

Toxicity assessments reveal that while some derivatives demonstrate significant biological activity, they also exhibit varying levels of cytotoxicity. For example, certain naphthalene derivatives were found to be less toxic to human monocytic leukemia cells (THP-1) compared to traditional antibiotics .

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,6-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H

InChI Key

WWZOXDIAJNWQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.